molecular formula C13H11N3O2S B2708798 N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1428367-29-6

N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2708798
CAS RN: 1428367-29-6
M. Wt: 273.31
InChI Key: OFEVSRCFZFXJOY-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is widely used in the field of organic electronics . It is recognized for its potent pharmacological activities, including anticancer potential .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves cross-coupling reactions . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole has been reported, which uses commercially available reagents .


Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), indicating high electron conductivity .


Chemical Reactions Analysis

Cross-coupling reactions of dibromide have been studied, and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of heterocyclic compounds related to N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been extensively studied. For example, Patel, H. S., Patel, G. K., and Shah, P. (2015) described the synthesis of novel compounds through the reaction of 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with benzoic acid derivatives, characterized by elemental analysis, NMR, FT-IR, and LC-MS spectral studies (Patel, H. S., Patel, G. K., & Shah, P., 2015).

Biological Activities

Several studies have focused on evaluating the biological activities of derivatives, including their antibacterial, antifungal, and cytotoxic effects. For instance, a study by Lan Zhang et al. (2017) evaluated the cytotoxicity of benzo[d]thiazole-2-carboxamide derivatives against various cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors with minimal toxicity towards normal cells (Lan Zhang et al., 2017).

Chemical Properties and Reactivity

The chemical properties and reactivity of compounds containing the furan and thiadiazole units have also been a significant focus. For example, research by Aleksandrov, А., and El’chaninov, М. М. (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent chemical transformations, highlighting the versatility of these compounds in organic synthesis (Aleksandrov, А., & El’chaninov, М. М., 2017).

Mechanism of Action

Future Directions

Benzo[c][1,2,5]thiadiazole and its derivatives continue to be a topic of interest in research due to their potential applications in organic electronics and medicine . Future research may focus on designing appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor to develop promising photovoltaic materials .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-13(14-5-3-9-4-6-18-8-9)10-1-2-11-12(7-10)16-19-15-11/h1-2,4,6-8H,3,5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEVSRCFZFXJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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